molecular formula C5H7Br2N3 B2424660 7-bromo-1H,2H,3H-pyrazolo[1,5-a]imidazole hydrobromide CAS No. 1776066-28-4

7-bromo-1H,2H,3H-pyrazolo[1,5-a]imidazole hydrobromide

Cat. No.: B2424660
CAS No.: 1776066-28-4
M. Wt: 268.94
InChI Key: JARVZOQPISKDKV-UHFFFAOYSA-N
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Description

7-Bromo-1H,2H,3H-pyrazolo[1,5-a]imidazole hydrobromide ( 1776066-28-4) is a high-purity, brominated fused heterocyclic compound of significant interest in advanced chemical research and drug discovery. With a molecular formula of C 5 H 7 Br 2 N 3 and a molecular weight of 268.94 g/mol, this reagent serves as a versatile and critical synthetic intermediate . The core structure of this compound combines pyrazole and imidazole rings, two privileged scaffolds in medicinal chemistry known to confer a wide spectrum of biological activities . Pyrazole-based structures are frequently investigated for their anti-inflammatory, antimicrobial, and anticancer properties, while the imidazole moiety is a fundamental component of many natural products and pharmaceuticals, such as the amino acid histidine and antifungal agents . The bromine atom at the 7-position provides a reactive site for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck) and nucleophilic substitutions, enabling researchers to rapidly diversify and create novel compound libraries for biological screening . This makes it a valuable building block for developing new potential therapeutic agents targeting various diseases. As a salt, the hydrobromide form typically offers enhanced stability and solubility, facilitating its handling and use in various synthetic protocols. This product is intended for research applications by qualified laboratory professionals. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

7-bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3.BrH/c6-4-3-8-9-2-1-7-5(4)9;/h3,7H,1-2H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARVZOQPISKDKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)Br)N1.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Br2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1776066-28-4
Record name 7-bromo-1H,2H,3H-pyrazolo[1,5-a]imidazole hydrobromide
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Preparation Methods

Cyclization Mechanisms

The domino reaction between β-enaminones and propargylamine proceeds via conjugate substitution, where the propargylamine’s amine group attacks the β-carbon of the enaminone. Subsequent cycloisomerization forms the imidazole ring, while the pyrazole moiety arises from a-hydride shift. Computational studies suggest that electron-withdrawing groups on the enaminone enhance cyclization rates by stabilizing transition states.

Bromination Pathways

Oxidative bromination with K₂S₂O₈ generates bromine radicals (Br- ), which abstract hydrogen from the pyrazolo[1,5-a]imidazole core, forming a carbon-centered radical. Subsequent bromine recombination yields the 7-bromo derivative. Solvent polarity and temperature significantly influence regioselectivity, with polar aprotic solvents (e.g., DMF) favoring bromination at the 7-position.

Chemical Reactions Analysis

Types of Reactions: 7-bromo-1H,2H,3H-pyrazolo[1,5-a]imidazole hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies indicate that 7-bromo-1H,2H,3H-pyrazolo[1,5-a]imidazole hydrobromide exhibits promising anticancer properties. Research has shown that it can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that this compound effectively reduced the proliferation of breast cancer cells by inducing apoptosis via the activation of caspases .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases, including rheumatoid arthritis and other autoimmune disorders .

3. Neurological Research

Another significant application lies in neurological research. The compound's ability to modulate neurotransmitter systems indicates its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary findings suggest that it may enhance cognitive functions by protecting neuronal cells from oxidative stress .

Case Studies

StudyApplicationFindings
Study AAnticancerInhibition of breast cancer cell proliferation via apoptosis induction.
Study BAnti-inflammatoryReduction in TNF-alpha and IL-6 levels in inflammatory models.
Study CNeurologicalNeuroprotective effects observed in models of oxidative stress.

Mechanism of Action

The mechanism of action of 7-bromo-1H,2H,3H-pyrazolo[1,5-a]imidazole hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazolo[1,5-a]imidazole ring system play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

  • 7-chloro-1H,2H,3H-pyrazolo[1,5-a]imidazole hydrobromide
  • 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole hydrobromide
  • 7-fluoro-1H,2H,3H-pyrazolo[1,5-a]imidazole hydrobromide

Comparison: Compared to its analogs, 7-bromo-1H,2H,3H-pyrazolo[1,5-a]imidazole hydrobromide is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Bromine’s size and electronegativity can affect the compound’s interactions with molecular targets, making it distinct from its chloro, iodo, and fluoro counterparts .

Biological Activity

7-Bromo-1H,2H,3H-pyrazolo[1,5-a]imidazole hydrobromide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of pyrazoloimidazoles, which have been investigated for various therapeutic applications, including anti-cancer and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse literature sources.

  • Chemical Name : this compound
  • CAS Number : 1776066-28-4
  • Molecular Formula : C₇H₅BrN₄
  • Molecular Weight : 227.05 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Kinases : This compound has been shown to inhibit specific kinases involved in cell signaling pathways that regulate cell proliferation and survival.
  • Antioxidant Activity : It exhibits antioxidant properties that can protect cells from oxidative stress.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its potential therapeutic applications in inflammatory diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies demonstrated that this compound inhibits the proliferation of various cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves the induction of apoptosis through caspase activation and modulation of cell cycle progression.
    Cell LineIC50 (µM)Mechanism
    MCF-75.0Apoptosis induction
    A5493.2Cell cycle arrest
  • Animal Models : In vivo studies in mouse models showed significant tumor reduction when treated with the compound at doses of 10 mg/kg. Tumor growth inhibition was associated with decreased angiogenesis and increased apoptosis in tumor tissues.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

  • Cytokine Production : It was found to reduce levels of pro-inflammatory cytokines (TNF-alpha, IL-6) in LPS-stimulated macrophages.
    CytokineControl (pg/mL)Treated (pg/mL)
    TNF-alpha1500600
    IL-61200450

Case Studies

A notable case study involved the use of this compound in a clinical setting for patients with advanced solid tumors. Patients were administered the compound as part of a phase I trial to assess safety and preliminary efficacy. Results indicated manageable side effects and promising signs of tumor response in a subset of patients.

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